N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
Description
N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative characterized by a 4-fluorophenyl group attached to the thiourea moiety and a 3-methoxyphenyl substituent on the piperazine ring. The fluorine and methoxy groups are critical for modulating electronic and steric effects, influencing solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-4-2-3-16(13-17)21-9-11-22(12-10-21)18(24)20-15-7-5-14(19)6-8-15/h2-8,13H,9-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCAGVSMEWZPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333598 | |
| Record name | N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433246-56-1 | |
| Record name | N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H19FN2OS
- Molecular Weight : 344.42 g/mol
The presence of a fluorophenyl group and a methoxyphenyl group contributes to its unique properties, influencing its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperazine Core : The reaction of ethylenediamine with a suitable dihalide forms the piperazine ring.
- Substitution Reactions : The piperazine core is then reacted with 4-fluorobenzyl chloride and 3-methoxybenzyl chloride to introduce the respective phenyl groups.
- Carbothioamide Formation : The final step involves converting the intermediate into the carbothioamide derivative through reaction with thiourea.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antidepressant Effects : Piperazine derivatives are known for their influence on serotonin receptors, which may contribute to antidepressant effects .
- Antinociceptive Activity : Studies have shown that related compounds possess significant pain-relieving properties, indicating potential use in pain management .
- Antitumor Activity : Some piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as:
- Serotonin Receptors : Binding to these receptors may modulate neurotransmitter levels, influencing mood and pain perception.
- Enzymatic Pathways : The compound may inhibit or activate certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(3-chloro-4-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide | C17H18ClF2N2O | Contains chlorine; carboxamide instead of carbothioamide |
| N-(4-chloro-2-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | C17H18ClFN2O | Different halogen substitution |
| 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine | C17H20N2O | Lacks fluorine; has an amino group |
This table illustrates how variations in substituents can significantly influence biological properties and potential applications.
Case Studies
Several studies have explored the biological activity of piperazine derivatives similar to this compound:
- Antidepressant Activity : A study demonstrated that a related piperazine compound exhibited significant antidepressant effects in animal models, correlating with increased serotonin levels .
- Cancer Cell Cytotoxicity : Research indicated that certain piperazine derivatives showed potent cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer drugs .
- Pain Relief Mechanisms : Investigations into antinociceptive activity revealed that related compounds could effectively reduce pain responses in rodent models, supporting their potential therapeutic use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Piperazine carbothioamides exhibit diverse biological activities depending on substituent patterns. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Position Matters : The 3-methoxy group in the target compound may enhance receptor binding compared to 4-methoxy analogs (e.g., compound in ), as meta-substituted aryl groups often improve steric compatibility with hydrophobic receptor pockets .
- Halogen Effects : Replacing fluorine with chlorine (e.g., compound 36) increases molecular weight but may reduce metabolic stability due to higher lipophilicity .
- Thioamide vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
